molecular formula C18H18N2O4S B509104 N-(3,5-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663168-49-8

N-(3,5-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No.: B509104
CAS No.: 663168-49-8
M. Wt: 358.4g/mol
InChI Key: OKHGPNYVZHGOBW-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.4g/mol. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O4SC_{17}H_{16}N_{2}O_{4}S with a molar mass of approximately 344.38 g/mol. The compound features a benzisothiazole core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H16N2O4S
Molar Mass344.38 g/mol
CAS Number482361-16-0

The biological activity of this compound can be attributed to its interaction with various biological targets. Compounds containing benzisothiazole moieties have been reported to exhibit antimicrobial , antifungal , and anticancer properties. The specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity against various bacterial strains. The presence of the benzisothiazole ring enhances the compound's ability to penetrate bacterial membranes.

Antifungal Properties

Studies have shown that derivatives of benzisothiazole exhibit antifungal activity by disrupting fungal cell wall synthesis. This activity is crucial for developing treatments against resistant fungal strains.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism likely involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli, revealing that modifications in the phenyl ring significantly enhanced antimicrobial potency.
  • Antifungal Activity : Research published in ChemMedChem highlighted the antifungal activity of benzisothiazole derivatives against Candida albicans, demonstrating dose-dependent effects that warrant further investigation into structure-activity relationships (SAR) .
  • Cancer Cell Studies : In vitro studies have indicated that compounds with similar structures can inhibit tumor growth in various cancer cell lines by inducing cell cycle arrest and apoptosis .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-9-13(2)11-14(10-12)19-17(21)7-8-20-18(22)15-5-3-4-6-16(15)25(20,23)24/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHGPNYVZHGOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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